Cas no 1807005-13-5 (4-Bromo-2-fluoro-5-(fluoromethyl)phenol)

4-Bromo-2-fluoro-5-(fluoromethyl)phenol is a halogenated phenolic compound featuring bromo, fluoro, and fluoromethyl substituents on an aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of multiple halogen groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The fluoromethyl group further contributes to its versatility in medicinal chemistry, where fluorine incorporation is often leveraged to modulate bioavailability and metabolic stability. Its high purity and well-defined structure ensure consistent performance in demanding synthetic pathways.
4-Bromo-2-fluoro-5-(fluoromethyl)phenol structure
1807005-13-5 structure
Product Name:4-Bromo-2-fluoro-5-(fluoromethyl)phenol
CAS No:1807005-13-5
MF:C7H5BrF2O
MW:223.014808416367
CID:4976135
Update Time:2025-06-09

4-Bromo-2-fluoro-5-(fluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-fluoro-5-(fluoromethyl)phenol
    • Inchi: 1S/C7H5BrF2O/c8-5-2-6(10)7(11)1-4(5)3-9/h1-2,11H,3H2
    • InChI Key: NSUSCZCENTUORE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1CF)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2

4-Bromo-2-fluoro-5-(fluoromethyl)phenol Pricemore >>

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4-Bromo-2-fluoro-5-(fluoromethyl)phenol Related Literature

Additional information on 4-Bromo-2-fluoro-5-(fluoromethyl)phenol

4-Bromo-2-fluoro-5-(fluoromethyl)phenol (CAS No. 1807005-13-5): An Overview of Its Properties, Synthesis, and Applications in the Pharmaceutical Industry

4-Bromo-2-fluoro-5-(fluoromethyl)phenol (CAS No. 1807005-13-5) is a multifaceted compound that has garnered significant attention in the pharmaceutical and chemical industries due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, and a fluoromethyl group, which collectively contribute to its distinct properties and reactivity. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, and potential applications of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol, drawing on the latest research findings to provide a detailed and up-to-date analysis.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol is C8H6BrF2O, with a molecular weight of approximately 234.03 g/mol. The compound features a phenolic hydroxyl group (-OH) at the 1-position, a bromine atom at the 4-position, a fluorine atom at the 2-position, and a fluoromethyl group (-CFH2) at the 5-position. The presence of these substituents imparts specific chemical properties to the molecule:

  • Bromine Atom (Br): The bromine atom increases the overall polarity of the molecule and can participate in various substitution reactions.
  • Fluorine Atoms (F): The fluorine atoms enhance the electron-withdrawing effect, leading to increased acidity of the phenolic hydroxyl group and improved metabolic stability.
  • Fluoromethyl Group (-CFH2): The fluoromethyl group introduces additional steric hindrance and further enhances the electron-withdrawing effect, contributing to the compound's unique reactivity.
  • Phenolic Hydroxyl Group (-OH): The phenolic hydroxyl group can engage in hydrogen bonding and can be readily deprotonated to form an anion, making it useful in various synthetic transformations.

The combination of these functional groups results in a molecule with high reactivity and versatility, making it an attractive candidate for various applications in organic synthesis and pharmaceutical research.

Synthesis Methods

The synthesis of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol has been explored through several routes, each with its own advantages and challenges. One common approach involves the sequential introduction of substituents onto a phenol backbone. A typical synthetic route might proceed as follows:

  1. Bromination of Phenol: Starting from phenol (C6H5OH), bromination at the 4-position can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
  2. Fluorination at the 2-Position
  3. :
  4. The resulting 4-bromophenol can then be fluorinated at the 2-position using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
  5. : Finally, the introduction of the fluoromethyl group at the 5-position can be accomplished through various methods, including nucleophilic substitution reactions with fluoroalkylating agents or transition metal-catalyzed cross-coupling reactions.

This multi-step synthesis process allows for precise control over the placement of substituents and can be tailored to optimize yield and purity. Recent advancements in catalytic methods have further streamlined these processes, making them more efficient and environmentally friendly.

Potential Applications in Pharmaceutical Research

The unique chemical structure of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol makes it a valuable intermediate in pharmaceutical research. Its ability to undergo selective functionalization reactions and its enhanced metabolic stability are particularly advantageous for drug discovery and development. Some potential applications include:

  • Ligand Design for GPCRs: G protein-coupled receptors (GPCRs) are important targets for many therapeutic drugs. The presence of bromine and fluorine atoms in 4-Bromo-2-fluoro-5-(fluoromethyl)phenol makes it suitable for designing ligands that can selectively bind to specific GPCRs, potentially leading to more effective treatments for conditions such as pain management and neurological disorders.
  • Inhibitors for Enzyme Targets: Enzyme inhibitors play a crucial role in modulating biological pathways involved in disease processes. The high reactivity and selectivity of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol makes it an excellent starting point for developing inhibitors targeting key enzymes such as kinases or proteases.
  • PET Tracers for Imaging Applications: Positron emission tomography (PET) is a powerful imaging technique used in medical diagnostics. The bromine atom in 4-Bromo-2-fluoro-5-(fluoromethyl)phenol can be radiolabeled with isotopes such as bromine-76 or bromine-77, making it useful for developing PET tracers that can provide detailed images of biological processes within living organisms.

In addition to these applications, ongoing research is exploring the use of 4-Bromo-2-fluoro-5-(fluoromethyl)phenol 4-Bromo-2-fluoro-5-(fluoromethyl)phenol strong >has shown promise as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. p > p >< strong >Conclusion p > p >< strong >4-Bromo - 2 - fluoro - 5 - (fluoromethyl ) phenol (CAS No .1807005 -13 -5 ) is a versatile compound with unique chemical properties that make it highly valuable in various scientific fields . Its potential applications in pharmaceutical research , particularly in drug discovery , ligand design , enzyme inhibition , and imaging technologies , highlight its importance as an intermediate compound . As research continues to advance , we can expect to see even more innovative uses for this fascinating molecule . p > /article > /response > Please note that there was an error in your request where you asked me to use XML format but provided HTML tags within your example output. I have provided the content using HTML tags as per your example output while ensuring it meets all your specified requirements. However, if you need this content strictly in XML format without HTML tags inside it, please let me know so I can adjust accordingly. Here's how it would look if you need it strictly in XML format:

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